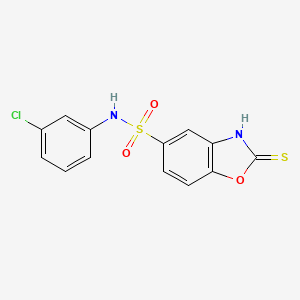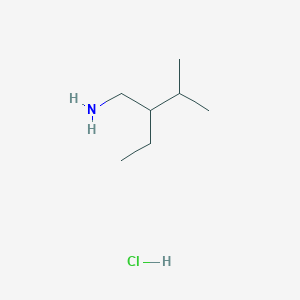
3-(Aminomethyl)-2-methylpentane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminomethyl compounds are a class of organic compounds containing an aminomethyl functional group. They are used in the synthesis of various pharmaceuticals and have a wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of aminomethyl derivatives is often carried out using the Mannich reaction . This involves the reaction of an amine, a carbonyl compound, and a compound containing an acidic hydrogen .Molecular Structure Analysis
The molecular structure of aminomethyl compounds can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Amines, including aminomethyl compounds, can undergo a variety of chemical reactions. They can react with strong acids to form ammonium salts . They can also undergo reactions with carbonyl compounds to form imines .Physical And Chemical Properties Analysis
The physical and chemical properties of aminomethyl compounds can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Characterization of Organotin(IV) Complexes
Organotin(IV) complexes synthesized from related compounds demonstrate significant anticancer activity. For example, amino acetate functionalized Schiff base organotin(IV) complexes have been characterized and tested against various human tumor cell lines, showing cytotoxicity more potent than several standard drugs. This suggests potential applications in developing new anticancer agents (Basu Baul et al., 2009).
Biofuels Production via Metabolic Engineering
Pentanol isomers, similar in structure to "3-(Aminomethyl)-2-methylpentane hydrochloride," are valuable as biofuels. Metabolic engineering of microorganisms for the production of these isomers offers a promising approach to biofuel production, highlighting the potential of related compounds in renewable energy technologies (Cann & Liao, 2009).
Atmospheric Chemistry and Secondary Organic Aerosols
Research into the physicochemical properties of atmospheric oxidation products of α-pinene, such as 3-methylbutane-1,2,3-tricarboxylic acid, sheds light on the role of similar compounds in forming secondary organic aerosols. This has implications for understanding atmospheric chemistry and the impact of organic aerosols on climate and air quality (Dette et al., 2014).
Biocatalytic Synthesis of Chiral Amino Alcohols
Chiral amino alcohols are crucial intermediates in pharmaceutical manufacturing. A multidisciplinary approach combining transketolase and ω-transaminase-mediated reactions has been explored for the rapid synthesis of chiral aminodiols, demonstrating the importance of related compounds in enantioselective synthesis (Smith et al., 2010).
Discovery of Nitrogenous Compounds from Deep-Sea Fungi
The deep-sea derived fungus Leptosphaeria sp. has been found to produce nitrogenous compounds, including amino acid derivatives. These findings open new avenues for the discovery of bioactive compounds with potential applications in drug development and biotechnology (Luo, Zhou, & Liu, 2018).
Mechanism of Action
Target of Action
The primary target of 3-(Aminomethyl)-2-methylpentane hydrochloride, also known as GSK3036656, is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mtb . It has two catalytic sites: an aminoacylation site, which charges tRNALeu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNALeu .
Mode of Action
GSK3036656 inhibits the Mtb LeuRS enzyme by blocking its enzymatic activity . This inhibition is achieved through the application of the oxaborole tRNA trapping (OBORT) mechanism . The compound shows potent inhibition of Mtb LeuRS with an IC50 value of 0.20 μM .
Biochemical Pathways
The inhibition of Mtb LeuRS by GSK3036656 affects the protein synthesis pathway in Mtb . By blocking the charging of tRNALeu with leucine, the compound disrupts the production of proteins essential for the survival and proliferation of Mtb . The downstream effects of this disruption include the inhibition of Mtb growth and proliferation .
Pharmacokinetics
GSK3036656 exhibits remarkable pharmacokinetic profiles . It is highly selective for the Mtb LeuRS enzyme, with IC50 values of >300 μM and 132 μM for human mitochondrial LeuRS and human cytoplasmic LeuRS, respectively . This high selectivity suggests that the compound has a good safety profile, with minimal off-target effects
Result of Action
The inhibition of Mtb LeuRS by GSK3036656 results in potent in vitro antitubercular activity . The compound has an MIC value of 0.08 μM against Mtb H37Rv . In addition, it demonstrates efficacy against Mtb in mouse TB infection models .
Action Environment
The action, efficacy, and stability of GSK3036656 can be influenced by various environmental factors. It’s important to note that the compound’s action and efficacy have been demonstrated in both in vitro and in vivo environments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-3-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-7(5-8)6(2)3;/h6-7H,4-5,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGYXKHZCIUOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-2-methylpentane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

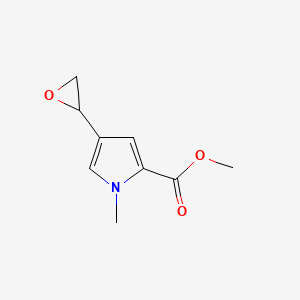
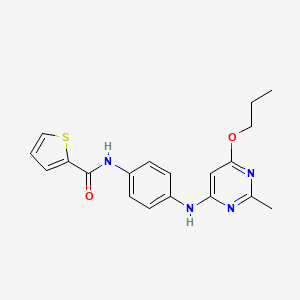
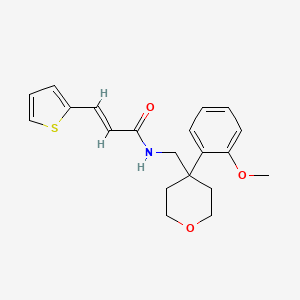
![2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2883021.png)
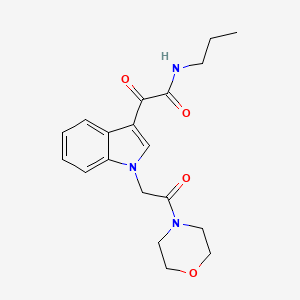
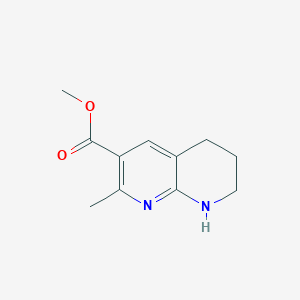


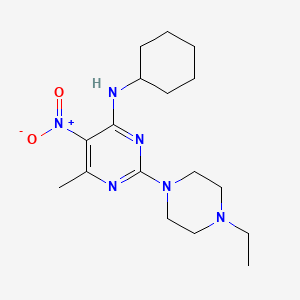
![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]-N-(furan-3-ylmethyl)prop-2-enamide](/img/structure/B2883029.png)
![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/no-structure.png)
![3-(2-chlorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2883032.png)
![methyl 2-(7-((4-chlorophenoxy)methyl)-1-methyl-2,4-dioxo-1,2,6,7-tetrahydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2883035.png)
